

Synthetic Approaches to Hodgkinsine

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Compound Focus: Hodgkinsine

CAS No.: 18210-71-4

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Hodgkinsine is a complex trimeric alkaloid, and its supply for research primarily comes from multi-step synthetic processes rather than simple purification [1]. The following table summarizes the key information available on its preparation.

Aspect	Available Information from Search Results
Natural Source	Shrubs of the genera <i>Psychotria</i> and <i>Hodgkinsonia</i> [1].
Purification Protocol	Not detailed in the available literature.
Synthetic Pathway	Achieved via iterative oligomerization and a C3a–C3a' dimeric cap installation [1].

| **Key Synthetic Steps** | 1. Asymmetric copper-catalyzed coupling of monomers [1]. 2. Hydride reduction to form dimeric tryptamide [1]. 3. Chlorination, followed by a cascade reaction to form the core C3a–C3a' bond [1]. 4. Final reduction steps (e.g., Birch reduction) to yield **hodgkinsine** [1]. | **Total Synthesis** | Reported as completed in **6 steps** (longest linear sequence) from monomeric starting materials [1]. |

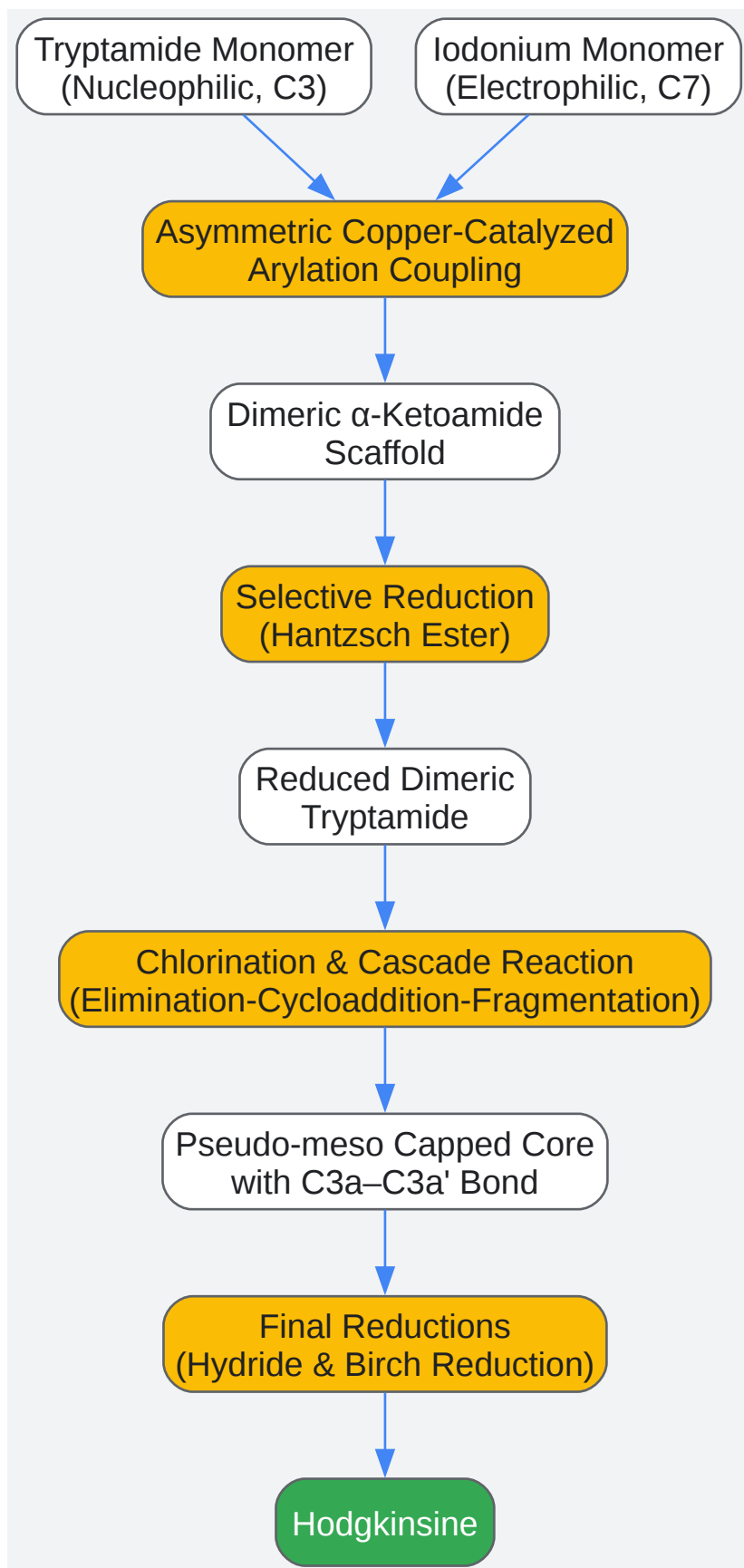
Insights for Researchers

Given the lack of explicit purification protocols, the following points may guide your research strategy.

- **Focus on Synthesis:** The current scientific literature suggests that obtaining **hodgkinsine** for research is most feasibly achieved through **total synthesis**. The developed routes are designed to build the complex oligomeric structure with stereocontrol [1].
- **Explore Specialized Literature:** Purification methods for similar pyrrolidinoindoline alkaloids might be found in older phytochemistry literature or specialized natural product isolation journals not captured in this search. You may need to consult resources specifically focused on the isolation of alkaloids from plant materials.
- **Consider Commercially Available Analogs:** If the goal is biological screening, you might investigate whether simpler dimeric cyclotryptamine alkaloids or synthetic intermediates are more readily available and could provide initial structure-activity relationship data.

Experimental Workflow for Synthesis

The collective synthesis of **hodgkinsine**, as reported, can be visualized through the following experimental workflow.



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References

1. Catalyst-controlled oligomerization for the collective ... [pmc.ncbi.nlm.nih.gov]

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